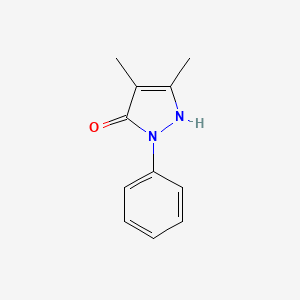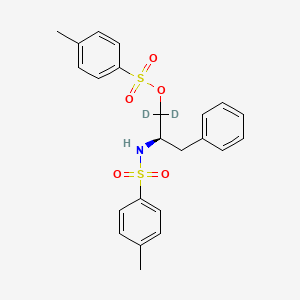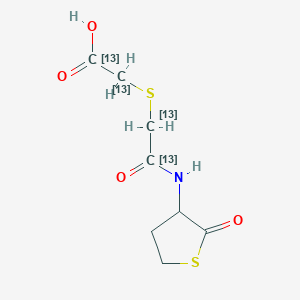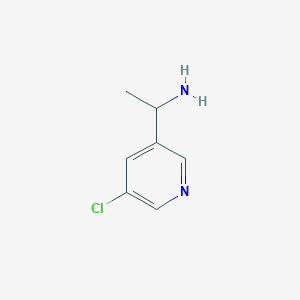
Fmoc-N-amido-PEG2-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N-amido-PEG2-azide is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amino group and an azide group. The azide group is known for its reactivity in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This compound is widely used in various fields, including chemistry, biology, and medicine, due to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-amido-PEG2-azide typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected amino group is then linked to a PEG chain, usually through a carbamate linkage.
Azidation: The terminal hydroxyl group of the PEG chain is converted to an azide group using reagents such as sodium azide under appropriate conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. Custom synthesis and cGMP manufacturing practices are often employed to meet the specific requirements of various applications.
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-amido-PEG2-azide undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with terminal alkynes in the presence of copper catalysts to form triazoles.
Deprotection: The Fmoc group can be removed under basic conditions to expose the free amino group for further reactions.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper(I) catalysts and alkyne-containing molecules.
Fmoc Deprotection: Typically involves the use of piperidine in a suitable solvent.
Major Products
Triazoles: Formed from the reaction of the azide group with alkynes.
Free Amines: Obtained after the removal of the Fmoc protecting group.
Scientific Research Applications
Chemistry
Fmoc-N-amido-PEG2-azide is used as a linker in the synthesis of various compounds, including PROTACs (proteolysis-targeting chimeras). It facilitates the connection of different functional groups and enhances solubility in aqueous media .
Biology and Medicine
In biological and medical research, this compound is used in the development of drug delivery systems, imaging agents, and bioconjugates. Its ability to form stable triazole linkages makes it valuable in the synthesis of biocompatible materials .
Industry
In the industrial sector, this compound is employed in the production of hydrogels, coatings, and other materials that require precise functionalization and high stability.
Mechanism of Action
The primary mechanism of action of Fmoc-N-amido-PEG2-azide involves its participation in click chemistry reactions. The azide group reacts with alkynes to form triazoles, which are stable and biocompatible. This reaction is highly specific and efficient, making it suitable for various applications in drug development, material science, and biotechnology .
Comparison with Similar Compounds
Similar Compounds
Fmoc-N-amido-PEG3-azide: Similar structure but with a longer PEG chain.
Fmoc-N-amido-PEG4-amine: Contains an amine group instead of an azide.
Fmoc-N-amido-PEG12-acid: Contains a terminal carboxylic acid group.
Uniqueness
Fmoc-N-amido-PEG2-azide is unique due to its balanced PEG chain length, which provides optimal solubility and reactivity. The presence of both Fmoc and azide groups allows for versatile applications in click chemistry and bioconjugation .
Properties
Molecular Formula |
C21H24N4O4 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C21H24N4O4/c22-25-24-10-12-28-14-13-27-11-9-23-21(26)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,23,26) |
InChI Key |
BCIGBOVTJXUUNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


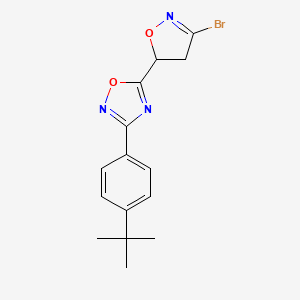
![2-[3-[6-ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide](/img/structure/B12431999.png)
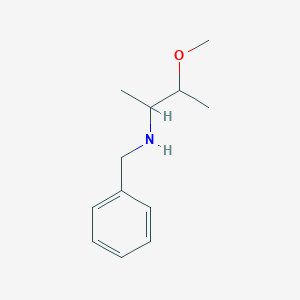
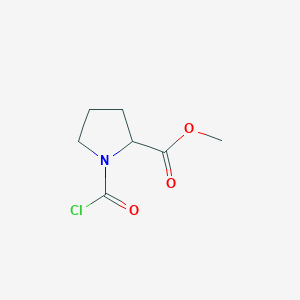
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432034.png)
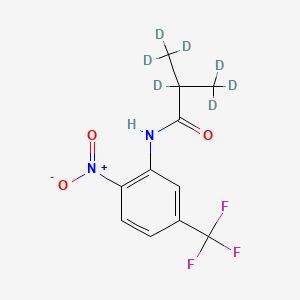

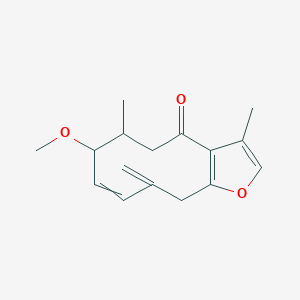
amine](/img/structure/B12432057.png)
![(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B12432060.png)
